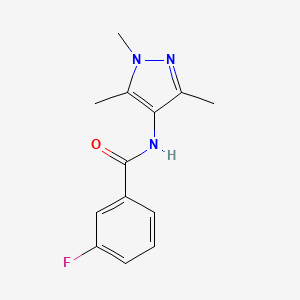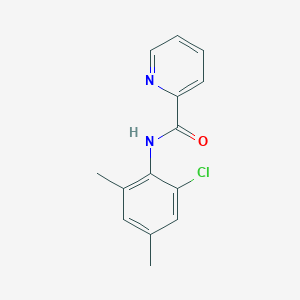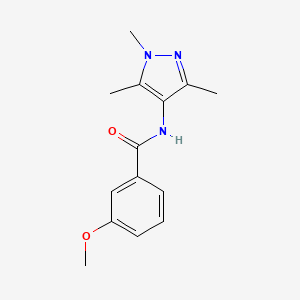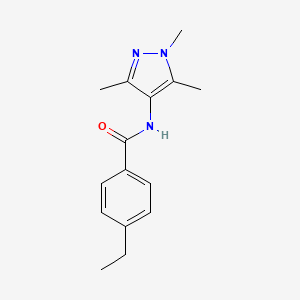
3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as JNJ-54175446, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and is synthesized through a multistep process. In
作用機序
The mechanism of action of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves the inhibition of beta-secretase. Beta-secretase is an enzyme that is involved in the production of beta-amyloid, a protein that is found in the brains of Alzheimer's patients. By inhibiting the activity of beta-secretase, 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can reduce the production of beta-amyloid and potentially slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of beta-secretase and reduce the production of beta-amyloid. In vivo studies have shown that this compound can cross the blood-brain barrier and reduce the levels of beta-amyloid in the brains of mice. These findings suggest that 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has the potential to be an effective treatment for Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is that it has been shown to be effective in inhibiting beta-secretase and reducing the production of beta-amyloid in vitro and in vivo. This makes it a promising candidate for the development of Alzheimer's disease treatments. However, one of the limitations of this compound is that it has not yet been tested in clinical trials. Further research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide. One direction is the development of more potent and selective beta-secretase inhibitors. Another direction is the study of the potential therapeutic applications of this compound for other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.
合成法
The synthesis of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves a multistep process. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 1,3,5-trimethylpyrazole to produce 3-nitro-4-(1,3,5-trimethylpyrazol-4-yl)benzoic acid. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The final step involves the acylation of the amino group with 3-methylbenzoyl chloride to produce 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide.
科学的研究の応用
3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been studied for its potential therapeutic applications. One of the main areas of research is its potential as a treatment for Alzheimer's disease. Studies have shown that this compound can inhibit the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid, a protein that is found in the brains of Alzheimer's patients. By inhibiting the activity of beta-secretase, 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can reduce the production of beta-amyloid and potentially slow the progression of Alzheimer's disease.
特性
IUPAC Name |
3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-6-5-7-12(8-9)14(18)15-13-10(2)16-17(4)11(13)3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZPDXPKTRZWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)
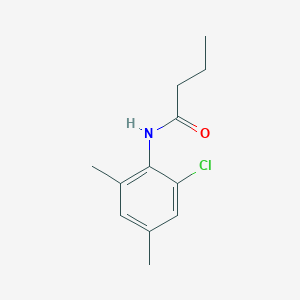

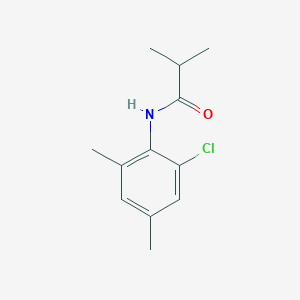

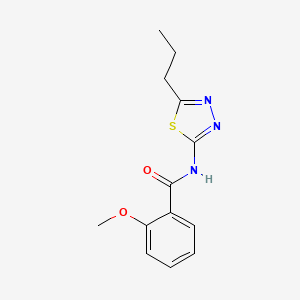
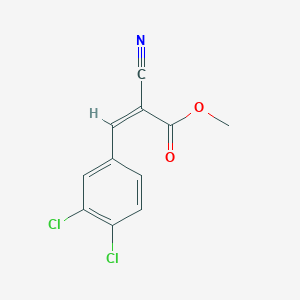
![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)

![2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7458937.png)
